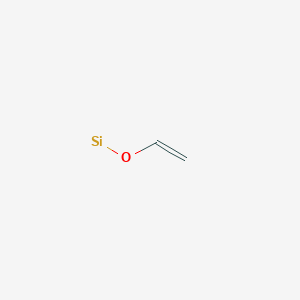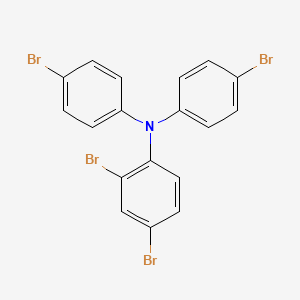
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is a chemical compound with the molecular formula C18H11Br4N. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of bromine atoms at specific positions on the phenyl rings, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline typically involves the bromination of N,N-bis(4-bromophenyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Grignard reagents, organolithium compounds.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a building block for hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the synthesis of polytriarylamine semiconductors, which are essential for various electronic applications.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
作用机制
The mechanism of action of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline involves its interaction with specific molecular targets. The bromine atoms on the phenyl rings can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reagents used .
相似化合物的比较
Similar Compounds
- N,N-Bis(4-bromophenyl)aniline
- 4,4’-Dibromotriphenylamine
- 2,4-Dibromoaniline
Uniqueness
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in organic electronics and materials science .
属性
CAS 编号 |
73087-80-6 |
|---|---|
分子式 |
C18H11Br4N |
分子量 |
560.9 g/mol |
IUPAC 名称 |
2,4-dibromo-N,N-bis(4-bromophenyl)aniline |
InChI |
InChI=1S/C18H11Br4N/c19-12-1-6-15(7-2-12)23(16-8-3-13(20)4-9-16)18-10-5-14(21)11-17(18)22/h1-11H |
InChI 键 |
AZALBCPWZPOLEH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
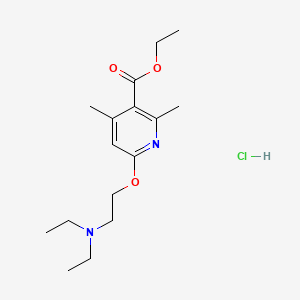
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
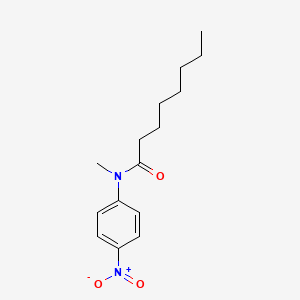
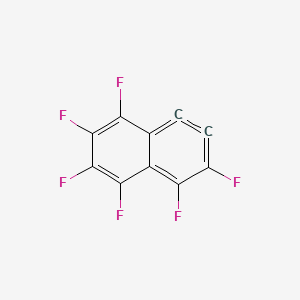
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
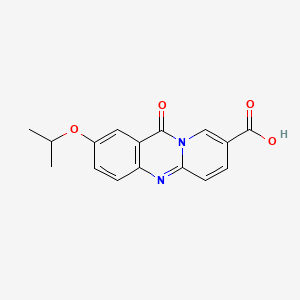
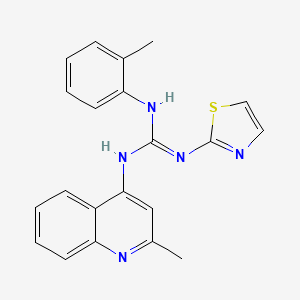
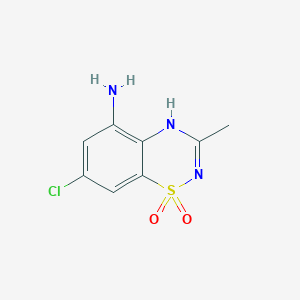
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
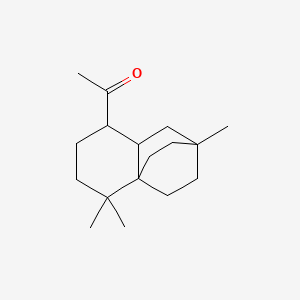
![2-[(Dibenzylamino)methyl]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14458047.png)

